molecular formula C7H9BrClFN2 B1396544 (R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride CAS No. 1240133-50-9

(R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride

Cat. No. B1396544
CAS RN: 1240133-50-9
M. Wt: 255.51 g/mol
InChI Key: VFTGWIAATSQRMV-PGMHMLKASA-N
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Description

(R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride, also known as R-BFEH, is a synthetic compound that has been widely studied in scientific research. It is a chiral compound, meaning that it has two molecules that are mirror images of each other, and is used in a variety of applications. R-BFEH has been studied for its ability to act as a catalyst in organic synthesis, its potential as a therapeutic agent, and its ability to act as a chiral ligand in asymmetric catalysis.

Scientific Research Applications

Chemoselective Functionalization

The compound has been studied in the context of chemoselective functionalization. Research by Stroup et al. (2007) discusses the chemoselective functionalization of a closely related compound, 5-bromo-2-chloro-3-fluoropyridine. Their work demonstrates that under certain conditions, catalytic amination leads to exclusive bromide substitution for secondary amines and primary anilines. This research contributes to the understanding of selective substitution reactions in similar compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Ligand Synthesis for Metal Complexes

In a study by Liu et al. (1993), potentially hexadentate amine phenol ligands were synthesized and characterized. These ligands included derivatives similar to the compound , contributing to the design and synthesis of complex ligands for group 13 metals. This research is significant for the development of new chelating agents in coordination chemistry (Liu, Wong, Karunaratne, Rettig, & Orvig, 1993).

Synthesis of Radioactive Compounds

Pauton et al. (2019) explored the synthesis of 2-amino-5-[18F]fluoropyridines, including a step involving a similar compound to (R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride. This study is crucial in the field of radiopharmaceuticals, as it provides a method for preparing radioactive compounds for medical imaging and diagnostics (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Catalytic Reactions

Research on catalytic reactions involving similar compounds has been conducted. Ji et al. (2003) described the amination of 5-bromo-2-chloropyridine, resulting in products like 5-amino-2-chloropyridine with high chemoselectivity. This study aids in understanding catalytic processes and the development of more efficient synthetic methods (Ji, Li, & Bunnelle, 2003).

Asymmetric Syntheses

Schrader et al. (2018) focused on asymmetric syntheses of advanced intermediates for selective agonists, involving reactions with compounds structurally similar to (R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride. Their work is pivotal in the field of medicinal chemistry, particularly in the synthesis of chiral compounds (Schrader, Zhu, Kasem, Li, Liu, RenAlbert, & Wu, 2018).

properties

IUPAC Name

(1R)-1-(5-bromo-3-fluoropyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTGWIAATSQRMV-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=N1)Br)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(5-Bromo-3-fluoropyridin-2-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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